2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine
Description
2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine (C₉H₁₀F₃NO) is a fluorinated phenylethylamine derivative characterized by a trifluoromethyl group attached to the ethanamine backbone and a 3-methoxy-substituted phenyl ring. The compound exhibits moderate solubility in polar solvents and is typically stored at -20°C or -80°C to ensure stability .
Properties
IUPAC Name |
2,2,2-trifluoro-1-(3-methoxyphenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-14-7-4-2-3-6(5-7)8(13)9(10,11)12/h2-5,8H,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIVQMCRUQATAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine typically involves the reaction of 3-methoxybenzaldehyde with trifluoroacetic acid and ammonia. The reaction proceeds through a series of steps including condensation, reduction, and amination. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically require controlled conditions such as specific pH, temperature, and solvent systems .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .
Scientific Research Applications
2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors more effectively. The methoxyphenyl group can modulate its binding affinity and selectivity towards specific targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
The position and nature of substituents on the phenyl ring significantly influence physicochemical and biological properties. Key analogs include:
a) 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine
- Substituent : 4-methoxy (para position)
- Molecular Weight : 241.64 g/mol (identical to the 3-methoxy analog)
b) 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine
- Substituent : 3-trifluoromethyl (meta position)
- Molecular Weight : 243.15 g/mol
- Key Difference : The electron-withdrawing trifluoromethyl group reduces electron density on the aromatic ring, which may decrease binding affinity to receptors requiring π-π interactions .
c) N-Methyl-2-piperidin-1-yl-N-{2-[3-(trifluoromethoxy)phenyl]-ethyl}ethanamine (Compound 29)
Stereochemical Variations
Enantiomers of trifluoroethanamine derivatives demonstrate distinct pharmacological profiles:
Physicochemical Properties
A comparative analysis of solubility and stability:
Biological Activity
2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine, often referred to as a trifluoromethylated phenyl ethanamine derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a trifluoromethyl group and a methoxyphenyl moiety, which contribute to its reactivity and interaction with biological systems.
The compound's molecular formula is C10H12F3N, and it is classified as an amine. Its synthesis typically involves reactions that leverage the trifluoromethyl and methoxy functional groups, which can influence its stability and reactivity in biological contexts. The compound can react with strong acids and bases due to its amine functionality, making it versatile for further modifications in drug development.
Research indicates that this compound interacts with various biological targets, including enzymes and receptors. The electronic properties imparted by the trifluoromethyl group are believed to stabilize certain intermediates during these interactions. Compounds with similar structures have shown varied biological activities depending on their functional groups and spatial orientation.
Antioxidant Activity
In addition to antimicrobial effects, preliminary studies suggest that the compound may possess antioxidant properties. Such activity is crucial for mitigating oxidative stress in biological systems, potentially offering therapeutic benefits in conditions associated with oxidative damage.
Case Studies and Research Findings
While direct case studies specifically focusing on this compound are sparse, related research highlights its potential applications:
- Antimicrobial Screening : A study involving structurally similar compounds indicated that modifications in the amine side chains could enhance antibacterial efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.
- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that the positioning of functional groups significantly affects biological activity. For example, altering the position of the methoxy group can lead to variations in potency against specific microbial strains .
- Therapeutic Potential : The compound's unique structure positions it as a candidate for further exploration in drug development aimed at treating infections caused by multidrug-resistant organisms.
Q & A
Q. What are the established synthetic routes for 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine?
A common method involves reductive amination of 3-methoxyacetophenone using trifluoroethylamine precursors. For example, reacting 3-methoxybenzaldehyde with a trifluoromethylating agent (e.g., (CF₃)₂Hg) followed by reductive amination with NH₃/NaBH₄ yields the target compound . Alternative routes include nucleophilic substitution of halogenated intermediates under basic conditions .
Q. Key Considerations :
- By-products : Formation of trifluoroacetic acid derivatives during oxidation steps requires purification via column chromatography (silica gel, hexane/ethyl acetate) .
- Yield optimization : Adjusting stoichiometry of trifluoromethylating agents improves efficiency (typical yields: 50-70%) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Q. What are its primary applications in medicinal chemistry?
This compound serves as a fluorinated building block for:
- CNS-targeting drugs : Its trifluoromethyl group enhances blood-brain barrier permeability, making it useful in dopamine receptor modulators .
- Enzyme inhibitors : The methoxyphenyl moiety interacts with hydrophobic enzyme pockets (e.g., monoamine oxidases) .
Advanced Research Questions
Q. How can enantiomeric purity be assessed for chiral derivatives?
Q. How to address contradictions in reported biological activity data?
- Assay standardization : Discrepancies in IC₅₀ values (e.g., MAO inhibition) arise from varying assay conditions (pH, temperature). Validate using uniform protocols (e.g., pH 7.4, 37°C) .
- Metabolite interference : Use LC-MS to identify degradation products (e.g., demethylated analogs) that may skew results .
Q. What computational strategies predict its interactions with biological targets?
- Molecular Docking (AutoDock Vina) : Simulate binding to serotonin receptors (5-HT2A) with a docking score < -7.0 kcal/mol indicating strong affinity .
- MD Simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100 ns; RMSD < 2.0 Å suggests robust binding .
Methodological Guidance
Q. Designing crystallographic studies for structural confirmation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
